Anti-kentsin Anti-kentsin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18466479
InChI: InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1
SMILES:
Molecular Formula: C22H45N11O6
Molecular Weight: 559.7 g/mol

Anti-kentsin

CAS No.:

Cat. No.: VC18466479

Molecular Formula: C22H45N11O6

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Anti-kentsin -

Specification

Molecular Formula C22H45N11O6
Molecular Weight 559.7 g/mol
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1
Standard InChI Key GXWJQJWRHLTUKE-YXMSTPNBSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Canonical SMILES CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Introduction

Chemical and Physical Properties

Anti-Kentsin’s physicochemical profile is critical for understanding its stability and interactions. Key properties include:

PropertyValue
Molecular FormulaC22H45N11O6\text{C}_{22}\text{H}_{45}\text{N}_{11}\text{O}_{6}
Molecular Weight559.66 g/mol
CAS Registry Number73430-00-9
SequenceThr-Arg-Lys-Arg
Purity (Commercial Samples)>95%
Storage RecommendationsLyophilized powder at -20°C

The peptide’s stability is influenced by its resistance to enzymatic degradation, attributed to the absence of protease-sensitive bonds . Structural studies using quantum density functional theory (DFT) highlight that hydration patterns and intramolecular hydrogen bonding stabilize its β-turn conformation, which may enhance receptor interactions .

Pharmacological Profile and Mechanisms of Action

Retrovirus Modulation

In transformed Balb/c mouse cells (K-Balb), Anti-Kentsin (100 μg/mL) enhanced endogenous xenotropic murine retrovirus expression by 2-log units over controls . This induction was proportional to spontaneous viral release and inhibited by actinomycin D, implicating RNA synthesis dependency. Neutralization experiments with anti-RLV gp70 serum confirmed viral specificity .

Comparative Analysis with Structural Analogs

Anti-Kentsin vs. Tuftsin

While both peptides are tetrapeptides, their residue sequences differ:

  • Anti-Kentsin: Thr-Arg-Lys-Arg

  • Tuftsin: Thr-Lys-Pro-Arg

Functional disparities arise from these structural variations. Tuftsin enhances phagocytosis and immune responses, whereas Anti-Kentsin’s primary documented effects are antiviral and analgesic . DFT studies reveal that hydration stabilizes tuftsin’s γ-turn conformation, whereas Anti-Kentsin adopts a β-turn, affecting receptor binding specificity .

Retro Anti-Kentsin

The retro isomer (Arg-Lys-Arg-Thr) exhibits distinct hydration energetics and hydrogen-bonding patterns, leading to reduced stability compared to the native sequence . This underscores the importance of residue order in biological activity.

Research Applications and Experimental Findings

Virology Studies

Anti-Kentsin’s ability to upregulate retrovirus expression has made it a tool for studying viral latency and reactivation mechanisms. In K-Balb cells, it synergizes with dexamethasone to enhance viral yield, providing a model for probing endogenous retrovirus-host interactions .

Neuropharmacology

Central administration studies suggest potential applications in pain management, though its inability to bind classical opioid receptors limits therapeutic utility without further modification .

Immunological Reagents

Anti-Kentsin is listed in quantitative immunology databases like AntiJen, which catalog peptide interactions with major histocompatibility complex (MHC) molecules and T-cell receptors . Such data aids in epitope prediction for vaccine design.

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